molecular formula C6H11NO3 B097726 Ethyl N,N-dimethyloxamate CAS No. 16703-52-9

Ethyl N,N-dimethyloxamate

Cat. No. B097726
CAS RN: 16703-52-9
M. Wt: 145.16 g/mol
InChI Key: HMALWDVRMHVUAW-UHFFFAOYSA-N
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Description

Ethyl N,N-dimethylcarbamate is a chemical compound that undergoes thermal decomposition to produce N,N-dimethylamine, carbon dioxide, and ethylene. This reaction is a homogeneous molecular reaction, and the rate constants for this process have been described with a specific equation in the literature .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions with various reagents and catalysts. For instance, the synthesis of Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, a chiral synthon for Mevinolin and Compactin, is achieved through a regiospecific ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Although not directly related to Ethyl N,N-dimethylcarbamate, this process illustrates the complexity and precision required in synthesizing organic compounds.

Molecular Structure Analysis

The molecular structure and properties of compounds similar to Ethyl N,N-dimethylcarbamate have been studied using various spectroscopic techniques and quantum chemical calculations. For example, the molecular structure of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has been characterized by FT-IR, 1H NMR, UV–Vis, DART Mass, and elemental analysis . These techniques provide insights into the molecular geometry, electronic structure, and potential interactions within the molecule.

Chemical Reactions Analysis

The thermal decomposition of Ethyl N,N-dimethylcarbamate has been studied, revealing the products of the reaction and the effect of N-substitution on the β-elimination process . The substituent effects and the thermodynamic parameters such as ΔS? indicate the preferred pathways and the stability of the reaction intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often determined by their molecular structure and the nature of their chemical bonds. For example, the vibrational analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate suggests the formation of dimers in the solid state through hydrogen bonding, which is confirmed by shifts in the vibrational frequencies . The thermodynamic spontaneity of dimer formation and the interaction energies calculated using DFT and AIM calculations provide additional information on the stability and reactivity of the compound.

Scientific Research Applications

Carcinogenicity Studies

Ethyl N,N-dimethyloxamate, as a compound related to ethyl carbamate, has been studied for its carcinogenicity. The International Agency for Research on Cancer evaluated the carcinogenicity of ethyl carbamate, a contaminant in fermented foods and beverages, highlighting the importance of understanding the potential health risks of related compounds including Ethyl N,N-dimethyloxamate (Baan et al., 2007).

Chemical Weapons Detection

Ethyl N,N-dimethyloxamate has been identified in studies focused on chemical weapons detection. A research paper described the identification of chemical-weapons-related compounds, including GA (ethyl N,N-dimethylphosphoramidocyanidate, or tabun), in various matrices. This highlights its relevance in forensic and defense-related research (Creasy et al., 1997).

Alzheimer's Disease Research

In the field of neurology, Ethyl N,N-dimethyloxamate-related compounds have been used in Alzheimer's disease research. The compound 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile ([18F]FDDNP) was used in positron emission tomography to determine the localization of neurofibrillary tangles and beta-amyloid plaques in the brains of living Alzheimer disease patients (Shoghi-Jadid et al., 2002).

Nuclear Magnetic Resonance Studies

Nuclear magnetic resonance studies have been conducted on Ethyl N-substituted carbamates, which include Ethyl N,N-dimethyloxamate, providing valuable information on their chemical properties. These studies are significant in the field of chemical analysis and materials science (Soignet et al., 1974).

Antiviral Agent Synthesis

Research has been conducted on novel quinoxaline derivatives, including ethyl (6,7‐dimethyl‐2‐oxo‐3,4‐dihydroquinoxalin‐3‐yl)acetate, for potential antiviral applications. This underscores the compound's relevance in pharmaceutical research, particularly in the development of new antiviral agents (Elzahabi, 2017).

Applications in Molecularly Imprinted Polymers

Ethyl N,N-dimethyloxamate's utility extends to the field of molecularly imprinted polymers. These polymers are used for specific binding and recognition of molecules, and Ethyl N,N-dimethyloxamate can play a role in optimizing the performance of these materials (Curcio et al., 2009).

Fatty Acid Ethyl Ester Analysis

In forensic science, the analysis of fatty acid ethyl esters, including Ethyl N,N-dimethyloxamate, in hair has been investigated as markers of chronic alcohol consumption. This research is crucial for understanding long-term alcohol use and its forensic implications (Pragst et al., 2001).

Safety And Hazards

Ethyl N,N-dimethyloxamate is classified as Acute Tox. 4 Oral - Eye Dam. 1 - Resp. Sens. 1 according to the GHS classification . It is harmful if swallowed, causes serious eye damage, and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/eye protection/face protection .

properties

IUPAC Name

ethyl 2-(dimethylamino)-2-oxoacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO3/c1-4-10-6(9)5(8)7(2)3/h4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMALWDVRMHVUAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1066102
Record name Acetic acid, (dimethylamino)oxo-, ethyl ester
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Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

Ethyl N,N-dimethyloxamate

CAS RN

16703-52-9
Record name Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester
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Record name Ethyl N,N-dimethyloxamate
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Record name Ethyl N,N-dimethyloxamate
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Record name Acetic acid, 2-(dimethylamino)-2-oxo-, ethyl ester
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Record name Acetic acid, (dimethylamino)oxo-, ethyl ester
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Record name Ethyl (dimethylamino)oxoacetate
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Record name ETHYL N,N-DIMETHYLOXAMATE
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Synthesis routes and methods

Procedure details

In a 1,500 mL reactor, are added at 0° C., 360 g (4 mol) of dimethylamine (DMA) solution at 50% by weight in methanol and 44 g (0.2 mol) of sodium methylate at 25% by weight in methanol. To this mixture are added at 0-5° C. and within 1 hour, 584 g (4 mol) of diethyl oxalate. The mixture is maintained with stirring at 0° C. for 4 hours. The reaction medium is concentrated in vacuo (Pmax=200 mbars) for removing residual DMA and methanol and an 85% orthophosphoric acid solution (23.3 g 0.2 mol) is then added. The salts formed are filtered and the filtrate is then distilled in vacuo (Tbp=77-78° C., P<1 mbar) for recovering the desired product (500 g).
Quantity
360 g
Type
reactant
Reaction Step One
Quantity
44 g
Type
reactant
Reaction Step Two
Quantity
584 g
Type
reactant
Reaction Step Three
Quantity
23.3 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22
Citations
EV Chacin, M Tosta, A Herize… - Journal of physical …, 2005 - Wiley Online Library
The gas‐phase elimination kinetics of the title compounds were determined over the temperature range 350–430C and pressure range 35–240 Torr (1 Torr = 133.3 Pa). The reactions, …
Number of citations: 9 onlinelibrary.wiley.com
JR Mora, M Lorono, T Cordova… - Journal of physical …, 2006 - Wiley Online Library
Theoretical studies of the gas‐phase elimination kinetics of title compounds were performed by using “ab initio” methods at MP2/6‐31G, MP2/6‐31G(d,p) and ONIOM [MP2/6‐31G (d,p) /…
Number of citations: 7 onlinelibrary.wiley.com
AB Richmond - Journal of Chromatographic Science, 1969 - academic.oup.com
The half dimethylamide of ethyl oxalate (ethyl N,N-dimethyloxamate) is used for the GC separation of C 1 -C 4 hydrocarbons. Commercially available solid supports are used without …
Number of citations: 6 academic.oup.com
JH Wagenknecht - Journal of Electroanalytical Chemistry and Interfacial …, 1974 - Elsevier
A considerable amount of effort has been spent determining the mechanism of tile reduction of alkyI halides but relatively litlle work concerning the isolation of products has been …
Number of citations: 54 www.sciencedirect.com
CJ Unkefer, RA Martinez - Drug Testing and Analysis, 2012 - Wiley Online Library
This perspective reviews the potential for stable isotope labelling to examine the metabolic transformations of drugs. The increased sensitivity and widespread availability of modern …
A Reyes, RM Dominguez, M Tosta… - … Journal of Chemical …, 2007 - Wiley Online Library
The rates of elimination of several ethyl esters of 2‐oxo‐carboxylic acid were determined in a seasoned static reaction vessel over the temperature range 350–430C and pressure range …
Number of citations: 6 onlinelibrary.wiley.com
PG Gassman, RJ Balchunis - The Journal of Organic Chemistry, 1977 - ACS Publications
(8) For the main use for which we have designed these ketosulfides, that is the synthesis of polycyclic indole derivatives, the presence of epimers presents no problem because the …
Number of citations: 23 pubs.acs.org
A Reyes, RM Domínguez, M Tosta… - Journal of Physical …, 2011 - Wiley Online Library
The gas‐phase elimination kinetics of selected ethyl esters of 2‐oxo‐carboxylic acid have been studied over the temperature range of 270–415 C and pressures of 37–114 Torr. The …
Number of citations: 3 onlinelibrary.wiley.com
KG Caulton, MG Thomas… - Proceedings of the …, 1976 - National Acad Sciences
A set of metal carbonyl clusters, Ru 3 (CO) 12 , Os 3 (CO) 12 , and Ir 4 (CO) 12 , has been evaluated as catalysts for a series of hydrocarbon reactions which comprise skeletal …
Number of citations: 34 www.pnas.org
JM Mwansa, MJ Stirling, G Sweeney, J Hanusek… - Dalton …, 2022 - pubs.rsc.org
The novel dimeric iodo-iridium(III) complex, [Ir(Cp*CONMe2)I2]2, (Cp*CONMe2 = η5-N,N-2,3,4,5-hexamethylcyclopenta-2,4-diene carboxamide) bearing an amide moiety within the …
Number of citations: 1 pubs.rsc.org

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